1-Bromo-2-propoxycyclohexane

Catalog No.
S13821882
CAS No.
M.F
C9H17BrO
M. Wt
221.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-propoxycyclohexane

Product Name

1-Bromo-2-propoxycyclohexane

IUPAC Name

1-bromo-2-propoxycyclohexane

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

InChI

InChI=1S/C9H17BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9H,2-7H2,1H3

InChI Key

ZPIOOMGAUCJYBA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCCCC1Br

1-Bromo-2-propoxycyclohexane is an organic compound characterized by the presence of a bromine atom and a propoxy group attached to a cyclohexane ring. Its molecular formula is C10_{10}H17_{17}BrO, and it features a cyclohexane backbone with a bromine substituent at the first position and a propoxy group at the second position. This compound is part of the broader class of alkyl bromides and ethers, which are known for their utility in various

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, thiols, or amines, depending on the reaction conditions. This process can occur via either SN1S_N1 or SN2S_N2 mechanisms.
  • Elimination Reactions: Under certain conditions, 1-bromo-2-propoxycyclohexane can undergo elimination reactions to form alkenes. This typically occurs through E2E2 or E1E1 mechanisms, where the bromine atom is removed along with a hydrogen atom from an adjacent carbon.
  • Oxidation Reactions: The propoxy group can be oxidized to form corresponding alcohols or carbonyl compounds.

Several methods exist for synthesizing 1-bromo-2-propoxycyclohexane:

  • Alkylation Reactions: Cyclohexanol can be reacted with sodium bromide and sulfuric acid to introduce the bromine atom, followed by etherification with propyl alcohol in the presence of an acid catalyst.
  • Bromination of Propoxycyclohexane: Propoxycyclohexane can be treated with bromine in a suitable solvent under controlled conditions to selectively introduce the bromine substituent.
  • Nucleophilic Substitution: Starting from 1-bromo-cyclohexane, a nucleophilic substitution can occur using propoxide ions generated from sodium metal and propanol.

1-Bromo-2-propoxycyclohexane has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: The compound may be used in developing new materials with specific properties due to its unique structure.
  • Research: It can be utilized in academic research to study reaction mechanisms involving alkyl halides and ethers.

1-Bromo-2-propoxycyclohexane shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
1-Bromo-2-methylpropaneBromine attached to a branched alkaneHigher reactivity due to sterics
1-Bromo-3-propoxycyclohexaneBromine at the third position on cyclohexaneDifferent positional isomerism
1-Bromo-2-butoxycyclohexaneButoxy group instead of propoxyLonger alkyl chain affects solubility

Uniqueness: The unique feature of 1-bromo-2-propoxycyclohexane lies in its specific substitution pattern on the cyclohexane ring. The combination of a bromine atom and a propoxy group imparts distinct reactivity compared to other similar compounds, making it valuable for targeted synthetic applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

220.04628 g/mol

Monoisotopic Mass

220.04628 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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